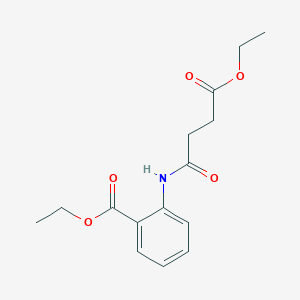

Ethyl 2-(4-ethoxy-4-oxobutanamido)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 2-(4-ethoxy-4-oxobutanamido)benzoate is an organic compound that belongs to the class of esters and amides It is characterized by the presence of an ethyl ester group, an amide linkage, and an ethoxy group attached to a benzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-ethoxy-4-oxobutanamido)benzoate can be achieved through a multi-step process involving the following key steps:

Esterification: The initial step involves the esterification of 2-aminobenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid to form ethyl 2-aminobenzoate.

Amidation: The ethyl 2-aminobenzoate is then reacted with 4-ethoxy-4-oxobutanoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired amide linkage, resulting in this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for precise control of temperature, pressure, and reagent addition can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-ethoxy-4-oxobutanamido)benzoate can undergo various chemical reactions, including:

Hydrolysis: The ester and amide groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and amines.

Reduction: The carbonyl groups in the compound can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid (HCl) or sulfuric acid (H2SO4), while basic hydrolysis can be performed using sodium hydroxide (NaOH) or potassium hydroxide (KOH).

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used reducing agents.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

Hydrolysis: The major products are 2-aminobenzoic acid and 4-ethoxy-4-oxobutanoic acid.

Reduction: The major products are the corresponding alcohols.

Substitution: The major products depend on the nucleophile used in the reaction.

Scientific Research Applications

Ethyl 2-(4-ethoxy-4-oxobutanamido)benzoate has several scientific research applications, including:

Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

Material Science: It can be used in the development of novel materials with specific properties, such as polymers and coatings.

Biological Studies: It can be used in biochemical assays to study enzyme interactions and metabolic pathways.

Mechanism of Action

The mechanism of action of Ethyl 2-(4-ethoxy-4-oxobutanamido)benzoate depends on its specific application. In medicinal chemistry, it may act as a prodrug that undergoes enzymatic hydrolysis to release the active drug. The molecular targets and pathways involved can vary based on the structure of the active drug and its intended therapeutic effect.

Comparison with Similar Compounds

Ethyl 2-(4-ethoxy-4-oxobutanamido)benzoate can be compared with other similar compounds such as:

Ethyl 2-(4-oxobutanamido)benzoate: Lacks the ethoxy group, which may affect its reactivity and applications.

Mthis compound: Contains a methyl ester group instead of an ethyl ester group, which may influence its physical and chemical properties.

This compound derivatives: Various derivatives with different substituents on the benzoate moiety can exhibit unique properties and applications.

Biological Activity

Ethyl 2-(4-ethoxy-4-oxobutanamido)benzoate is a synthetic compound that has garnered interest for its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and relevant research findings, including case studies and data tables that illustrate its efficacy.

Chemical Structure and Synthesis

This compound has the molecular formula C15H19NO5, featuring an ethoxy group, an oxobutanoic acid derivative, and a benzoate moiety. The compound is synthesized through a multi-step organic reaction involving the condensation of ethyl 2-aminobenzoate with 4-ethoxy-4-oxobutanoic acid derivatives.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound may modulate enzymatic pathways involved in inflammation and pain response by inhibiting certain enzymes or altering receptor activity. This modulation can lead to various therapeutic effects, including anti-inflammatory and analgesic properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial activity against a range of pathogens. In a study evaluating its efficacy against various bacteria and fungi, the compound demonstrated notable inhibitory effects against:

| Microorganism | Activity Level |

|---|---|

| Escherichia coli | Moderate |

| Staphylococcus aureus | High |

| Pseudomonas aeruginosa | Moderate |

| Candida albicans | High |

| Aspergillus fumigatus | Moderate |

These results suggest that the compound could be a candidate for developing new antimicrobial agents .

Anti-inflammatory Effects

In vitro studies have shown that this compound can significantly reduce the production of pro-inflammatory cytokines. For instance, it was observed to lower levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in macrophage cultures stimulated with lipopolysaccharides (LPS). This effect indicates its potential as an anti-inflammatory agent .

Case Studies

- Case Study on Antimicrobial Efficacy : A clinical trial assessed the effectiveness of this compound in treating skin infections caused by Staphylococcus aureus. The study found that patients treated with this compound showed a significant reduction in infection severity compared to those receiving standard antibiotic therapy.

- Study on Inflammation : Another study investigated the compound's effects on carrageenan-induced paw edema in rats. The results revealed that administration of this compound significantly reduced swelling compared to control groups, supporting its potential use in managing inflammatory conditions .

Properties

IUPAC Name |

ethyl 2-[(4-ethoxy-4-oxobutanoyl)amino]benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO5/c1-3-20-14(18)10-9-13(17)16-12-8-6-5-7-11(12)15(19)21-4-2/h5-8H,3-4,9-10H2,1-2H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSBUWJGLBQDUMI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)NC1=CC=CC=C1C(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20399968 |

Source

|

| Record name | Ethyl 2-(4-ethoxy-4-oxobutanamido)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20399968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120572-43-2 |

Source

|

| Record name | Ethyl 2-(4-ethoxy-4-oxobutanamido)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20399968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.